molecular formula C14H13ClO3 B14668081 acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol CAS No. 50499-75-7

acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol

Cat. No.: B14668081
CAS No.: 50499-75-7
M. Wt: 264.70 g/mol
InChI Key: HIUQVEBDHQJXIR-MNMPKAIFSA-N
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Description

Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is a compound that combines the properties of acetic acid and a chlorinated dihydroacenaphthylenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthylene followed by a reduction process to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and reduction processes, utilizing advanced chemical reactors and purification techniques to obtain high yields and purity. The exact methods can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the hydroxyl group or the chlorinated ring.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid; (1R,2R)-2-bromo-1,2-dihydroacenaphthylen-1-ol
  • Acetic acid; (1R,2R)-2-fluoro-1,2-dihydroacenaphthylen-1-ol
  • Acetic acid; (1R,2R)-2-iodo-1,2-dihydroacenaphthylen-1-ol

Highlighting Uniqueness

Compared to similar compounds, acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications where other halogenated analogs may not be as effective.

Properties

CAS No.

50499-75-7

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol

InChI

InChI=1S/C12H9ClO.C2H4O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;1-2(3)4/h1-6,11-12,14H;1H3,(H,3,4)/t11-,12-;/m1./s1

InChI Key

HIUQVEBDHQJXIR-MNMPKAIFSA-N

Isomeric SMILES

CC(=O)O.C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)Cl)O

Canonical SMILES

CC(=O)O.C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)O

Origin of Product

United States

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